molecular formula C11H9BrN2O3S B7785727 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B7785727
M. Wt: 329.17 g/mol
InChI Key: PYLYAEDUIKQBOT-CLTKARDFSA-N
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Description

5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS: 292168-90-2) is a rhodanine-derived heterocyclic compound with the molecular formula C₁₁H₉BrN₂O₃S and a molecular weight of 329.17 g/mol . Its structure features a central imidazolidin-4-one core substituted with a sulfanylidene group and a brominated, hydroxylated, and methoxylated benzylidene moiety. Key physicochemical properties include:

  • LogP: 2 (indicating moderate lipophilicity)
  • Solubility: Soluble in DMSO (66–125 mg/mL) .

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYAEDUIKQBOT-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with a suitable thiourea derivative. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene group (C=S) undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor Product(s)References
Sulfur oxidationH₂O₂ in acetic acid, 55–60°CSulfoxide or sulfone derivatives
Aromatic ring oxidationKMnO₄ in acidic or neutral aqueous solutionQuinone-like structures

Key Findings :

  • Oxidation of the sulfanylidene group to sulfoxide occurs with 30% H₂O₂ in acetic acid (55–60°C), while stronger oxidants like KMnO₄ yield sulfones .

  • The brominated aromatic ring resists oxidation under mild conditions but forms quinones with KMnO₄ .

Reduction Reactions

The imidazolidinone core and conjugated double bond are susceptible to reduction:

Reaction TypeReagents/ConditionsMajor Product(s)References
Thioketone reductionNaBH₄ in ethanol, room temperatureDihydroimidazolidinone derivatives
Double bond reductionH₂/Pd-C in THF or ethanolSaturated imidazolidinone analogs

Key Findings :

  • Sodium borohydride selectively reduces the thioketone group without affecting the aromatic bromine .

  • Catalytic hydrogenation saturates the exocyclic double bond, altering the compound’s planarity and biological activity .

Substitution Reactions

The bromine atom at the 5-position of the aromatic ring participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsMajor Product(s)References
SNAr (nucleophilic)NaN₃ in DMF, 80°CAzide-substituted derivatives
Ullmann couplingCuI, phenanthroline, aryl boronic acidsBiaryl analogs

Key Findings :

  • Bromine substitution with sodium azide proceeds efficiently in polar aprotic solvents, yielding intermediates for click chemistry .

  • Copper-catalyzed cross-coupling reactions enable the introduction of aryl groups, enhancing π-π stacking potential .

Condensation and Cyclization

The methylidene group participates in Schiff base formation and subsequent cyclization:

Reaction TypeReagents/ConditionsMajor Product(s)References
Schiff base formationPrimary amines in ethanol, refluxIminoderivatives
CyclocondensationThiourea derivatives, HCl catalystThiazolidinone or triazole hybrids

Key Findings :

  • Condensation with thiourea derivatives under acidic conditions generates heterocyclic hybrids with enhanced antibacterial activity .

  • Cyclization reactions often require metal catalysts (e.g., NH₄Fe(SO₄)₂) for regioselective product formation .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Modified GroupBiological EffectExample ApplicationReferences
Sulfonyl derivativesEnhanced enzyme inhibitionAnticancer agents targeting topoisomerases
Azide-substitutedImproved pharmacokineticsAntibacterial prodrugs

Mechanistic Insight :
The thioketone and aromatic bromine groups facilitate hydrogen bonding and hydrophobic interactions with biological targets, such as bacterial DNA gyrase . Oxidation to sulfones increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .

Stability and Degradation

Critical stability parameters under physiological conditions:

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)References
Alkaline hydrolysisCleavage of imidazolidinone ring12–18 hours
PhotodegradationRadical-mediated aryl bromine dissociation<6 hours (UV exposure)

This compound’s versatility in reactions like oxidation, substitution, and cyclization makes it a valuable scaffold in medicinal chemistry. Strategic modifications of its functional groups enable fine-tuning of bioactivity and physicochemical properties, as demonstrated in recent studies on nitroimidazole hybrids and thiazolidinone derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized as a reagent in various organic transformations, including oxidation and reduction reactions. The compound can also undergo substitution reactions due to the presence of the bromine atom, making it suitable for further functionalization.

Biology

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown activity against various bacterial strains, including:

CompoundBacterial StrainMIC (µg/mL)
Target CompoundPseudomonas aeruginosa4

Anticancer Activity : The anticancer potential has been evaluated against several cancer cell lines, with notable findings:

Cell LineIC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colorectal cancer)4.0
H460 (lung carcinoma)5.3

These results suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer and infectious diseases. Its mechanism of action may involve inhibition of specific enzymes or proteins critical for cellular proliferation and survival.

Industry

In industrial applications, this compound is valuable for developing new materials and serves as a precursor for synthesizing functionalized polymers.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s uniqueness lies in its 5-bromo-2-hydroxy-3-methoxyphenyl substituent, which combines halogenation, hydroxylation, and methoxylation. Below is a comparison with structurally related analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Structural Features Reference
Target Compound 5-Bromo-2-hydroxy-3-methoxyphenyl Imidazolidinone core, sulfanylidene
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 4-Methylimidazole Thiazolidinone core, acetic acid side chain
3-(4-Methylphenyl)-5-[(2-hydroxybenzylidene)]-2-sulfanylidene-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, 4-methylphenyl Thiazolidinone core, hydroxy group
5-[(1-Benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Benzothiophene Thiazolidinone core, sulfur-rich aromatic system
3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 3- and 4-Methoxyphenyl Imidazolidinone core, dual methoxy groups

Key Observations :

  • Halogenation: The bromine atom in the target compound enhances molecular weight and lipophilicity compared to non-halogenated analogues (e.g., 4b in ). Bromine may also influence bioactivity by altering electronic properties or binding affinity.
  • Core Heterocycle: Thiazolidinone derivatives (e.g., ) differ in ring structure, which may affect conformational flexibility and binding kinetics compared to imidazolidinone-based compounds.

Physicochemical Properties

Table 2: Physical and Chemical Property Comparison
Compound Name Melting Point (°C) LogP Solubility tPSA (Ų)
Target Compound Not reported 2 DMSO (200–380 mM) 103
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 254–256 Not reported Not reported ~120*
3-(4-Methylphenyl)-5-[(2-hydroxybenzylidene)]-2-sulfanylidene-1,3-thiazolidin-4-one Not reported Not reported Not reported ~90*
5-[(1-Benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Not reported Not reported Not reported ~85*

*Estimated based on functional groups.

Key Observations :

  • The target compound’s solubility in DMSO contrasts with thiazolidinone derivatives (e.g., 4b ), which may have lower solubility due to fewer polar groups.
  • The tPSA value (103 Ų) reflects the combined hydrogen-bonding capacity of the hydroxy, methoxy, and sulfanylidene groups, which is higher than compounds lacking hydroxylation (e.g., ).

Reactivity Insights :

  • The bromine atom in the target compound may allow for further functionalization (e.g., cross-coupling reactions), a feature absent in non-halogenated analogues.
  • Methoxy and hydroxy groups in the benzylidene moiety could participate in acid-base or coordination chemistry, influencing stability and reactivity.

Biological Activity

The compound 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C15H12BrN3O3SC_{15}H_{12}BrN_3O_3S with a molecular weight of approximately 396.24 g/mol. The presence of a bromo group, hydroxy , and methoxy substituents on the phenyl ring enhances the compound's reactivity and solubility, making it a candidate for further biological evaluation.

Synthesis

The synthesis of this compound typically involves multi-step procedures, including the formation of the imidazolidine ring through condensation reactions. The synthesis pathway often requires optimization to maximize yield and purity, as illustrated in the following table:

StepReaction TypeReagentsConditions
1Condensation5-bromo-2-hydroxy-3-methoxybenzaldehyde + thioureaHeat, solvent
2CyclizationIntermediate productHeat, reflux
3PurificationCrystallization or chromatographySolvent-based

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in studies as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Target CompoundPseudomonas aeruginosa4

Anticancer Activity

The anticancer potential of This compound has been evaluated against several cancer cell lines. In vitro studies have demonstrated varying degrees of antiproliferative effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notable findings include:

Cell LineIC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colorectal cancer)4.0
H460 (lung carcinoma)5.3

These results suggest that the compound may selectively inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
  • Oxidative Stress Modulation : It may alter oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

A recent study focused on the synthesis and biological evaluation of similar compounds highlighted that modifications in substituents significantly influenced their biological activity. For example, compounds with additional hydroxy groups displayed enhanced antioxidant properties alongside their antimicrobial activities.

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The imine (C=N) and thione (C=S) groups are confirmed via characteristic shifts .
  • X-ray crystallography :
    • Resolves the Z/E configuration of the benzylidene moiety and hydrogen-bonding networks (e.g., O–H···S interactions) .
  • IR spectroscopy :
    • Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1200 cm⁻¹ (C=S) validate core functional groups .

What experimental designs are appropriate for evaluating antimicrobial efficacy?

Advanced Research Question

  • Randomized block design :
    • Split-plot designs allocate treatments (compound concentrations) to subplots, with rootstocks or microbial strains as sub-subplots .
  • Minimum Inhibitory Concentration (MIC) assays :
    • Use serial dilutions (0.5–256 µg/mL) in 96-well plates against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control groups :
    • Include positive controls (e.g., ampicillin) and solvent-only negatives to isolate compound-specific effects .

How can contradictions in reported biological activities be resolved?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, microbial load) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude degradation products .
  • Structural analogs : Compare with derivatives (e.g., 5-benzylidene-3-phenyl variants) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian modeling .

What computational methods predict this compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking :
    • Simulate binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonds with the thione sulfur and bromo-methoxy aromatic ring .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) :
    • Assess stability of protein-ligand complexes over 100-ns simulations in explicit solvent .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with sand/vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

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